Deuteroferriheme
Overview
Description
Deuteroferriheme is a derivative of heme, an iron-containing porphyrin complex. It is a crucial component in various biological systems, particularly in the study of enzyme catalysis and electron transfer processes. This compound is often used as a model compound to understand the behavior of heme in biological systems due to its stability and well-defined structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deuteroferriheme can be synthesized through the oxidation of deuteroferrihaem by iodosobenzene and iodobenzene diacetate . The reaction typically involves the use of iron porphyrin models to mimic the natural enzymatic processes. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the intermediate species formed during the reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: Deuteroferriheme undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with peroxy acids such as m-chloroperoxybenzoic acid and monoperoxosulfate in specific stoichiometries . These reactions often result in the formation of intermediate species that are crucial for understanding the catalytic mechanisms of heme-containing enzymes.
Common Reagents and Conditions:
Oxidation: Iodosobenzene and iodobenzene diacetate are commonly used oxidizing agents.
Reduction: Hydrogen peroxide is often used in the catalytic decomposition reactions.
Substitution: Various halogenated compounds can be used to introduce different substituents on the porphyrin ring.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, which are essential for studying the catalytic cycles of heme enzymes .
Scientific Research Applications
Deuteroferriheme has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of deuteroferriheme involves its ability to catalyze the decomposition of hydrogen peroxide, mimicking the action of catalase enzymes . The compound forms intermediate species that facilitate the transfer of electrons and protons, leading to the breakdown of hydrogen peroxide into water and oxygen. This process is crucial for understanding the catalytic cycles of heme-containing enzymes and their role in biological systems .
Comparison with Similar Compounds
- Mesoferrihaem
- Coproferrihaem
- Haematoferrihaem
Comparison: Deuteroferriheme is unique in its stability and well-defined structure, making it an ideal model compound for studying heme behavior. Compared to mesoferrihaem, coproferrihaem, and haematoferrihaem, this compound exhibits similar catalytic properties but with distinct intermediate species formation and reaction kinetics .
Properties
IUPAC Name |
3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O4.ClH.Fe/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);1H;/q;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITFTGOXJCCKJD-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Cl-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClFeN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21007-21-6 | |
Record name | Deuterohemin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021007216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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